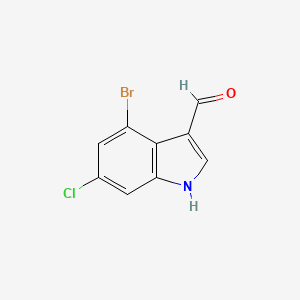

4-Bromo-6-chloro-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 4-Bromo-6-chloro-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-chloro-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-1-6(11)2-8-9(7)5(4-13)3-12-8/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKFQBZQBVTZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2C=O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-6-chloro-1H-indole-3-carbaldehyde

CAS: 115666-32-5 Formula: C₉H₅BrClNO Molecular Weight: 258.50 g/mol

Executive Summary

4-Bromo-6-chloro-1H-indole-3-carbaldehyde is a high-value heterocyclic scaffold characterized by a unique trisubstituted indole core. Its structural utility lies in the orthogonal reactivity of its three functional handles: the electrophilic C3-formyl group, the labile C4-bromide, and the robust C6-chloride.[1] This compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., IKK-β modulators), antiviral agents, and fluorescent probes.[1] This guide details the physicochemical profile, optimized synthesis via Vilsmeier-Haack formylation, and strategic derivatization pathways for medicinal chemistry applications.[1]

Chemical Profile & Electronic Architecture

Structural Analysis

The indole nucleus features a "push-pull" electronic system modified by halogenation.

-

C3-Formyl Group: Acts as an electron-withdrawing group (EWG), further deactivating the ring system but providing a versatile handle for condensation reactions (Knoevenagel, Schiff base formation).[1]

-

C4-Bromine: Located at the peri-position relative to C3. This induces significant steric strain on C3-substituents and influences the rotational barrier of the aldehyde. Electronically, it exerts a -I (inductive withdrawal) and +M (mesomeric donation) effect, with -I dominating, deactivating the pyrrole ring.[1]

-

C6-Chlorine: Provides metabolic stability (blocking metabolic oxidation at the susceptible C6 position) and serves as a latent handle for late-stage diversification.

Physicochemical Properties

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (oxidation). |

| Melting Point | 220–225 °C (dec.) | High lattice energy due to intermolecular H-bonding (NH···O=C). |

| Solubility | DMSO, DMF, THF | Poor solubility in water and non-polar solvents (Hexane).[1] |

| pKa (NH) | ~15.5 | Acidified relative to indole due to electron-withdrawing halogens/formyl. |

Synthesis: Optimized Vilsmeier-Haack Protocol

The most robust route to CAS 115666-32-5 is the formylation of 4-bromo-6-chloroindole. Due to the deactivating nature of the 4-Br and 6-Cl substituents, standard Vilsmeier-Haack conditions must be intensified (higher temperature/time) compared to unsubstituted indole.

Reaction Mechanism & Workflow

The reaction proceeds via the electrophilic attack of the in situ generated chloromethyleniminium salt (Vilsmeier reagent) on the electron-rich C3 position of the indole.

Figure 1: Vilsmeier-Haack formylation pathway for the synthesis of the target aldehyde.

Detailed Experimental Protocol

Note: This protocol is adapted for deactivated indoles.

Reagents:

-

4-Bromo-6-chloroindole (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (5.0 vol)[1]

-

Sodium Hydroxide (NaOH) (2M aq.)

Step-by-Step Procedure:

-

Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 20 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 min at 0°C.

-

Addition: Dissolve 4-bromo-6-chloroindole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

-

Cyclization/Heating: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Critical: The halogen substituents deactivate the ring; ambient temperature is insufficient for complete conversion.

-

Quench: Cool the reaction mixture to 0°C. Pour slowly into crushed ice/water (10 vol) with vigorous stirring.

-

Hydrolysis: Adjust pH to ~9–10 using 2M NaOH (or saturated NaOAc for milder conditions). The iminium salt hydrolyzes to the aldehyde, precipitating the product.[1]

-

Isolation: Filter the solid, wash copiously with water (to remove DMF/inorganic salts), and dry under vacuum.[1]

-

Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (Hexane:EtOAc gradient) if necessary.

Reactivity & Derivatization Strategies

For drug discovery, this scaffold offers three distinct "handles" for orthogonal functionalization.

Orthogonal Selectivity Map

The reactivity order for Palladium-catalyzed cross-coupling is C4-Br > C6-Cl . This allows for sequential functionalization:

-

First: Suzuki/Buchwald coupling at C4 (using mild catalysts like Pd(dppf)Cl₂).

-

Second: Activation of C6-Cl (requires bulky ligands like XPhos or RuPhos).

Figure 2: Orthogonal reactivity map demonstrating selective functionalization of the C3, C4, and C6 positions.[1]

Key Transformations in Medicinal Chemistry

-

Schiff Base Formation (Antiviral/Anticancer): Reaction with hydrazine hydrate or semicarbazide yields hydrazones. These derivatives often chelate metal ions (Fe, Cu), disrupting cellular respiration in cancer cells (e.g., HeLa, A549 lines).[1]

-

Protocol: Reflux aldehyde with substituted hydrazine in Ethanol with catalytic Acetic Acid.

-

-

C4-Functionalization (Kinase Inhibitors): The C4 position is critical for shaping the molecule to fit into ATP-binding pockets of kinases. The bromine atom can be replaced by aryl groups to induce "propeller-shaped" conformations that enhance binding selectivity.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential skin sensitizer.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.

-

Stability: Stable under neutral/acidic conditions. Labile to strong bases (Cannizzaro reaction risk, though sterically hindered).[1]

References

-

Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[2][3][4][5] Comprehensive Organic Synthesis. Link

-

Indole-3-carbaldehyde Synthesis: James, P. N., & Snyder, H. R. (1963).[1] Indole-3-aldehyde.[6][7][8][9] Organic Syntheses, 39, 30. Link

-

Anticancer Activity of Indole Hydrazones: El-Sawy, E. R., et al. (2012).[1] Synthesis and anticancer activity of some new 1-benzyl-3-(substituted)-indole-2-one derivatives. Der Pharma Chemica. Link

-

Regioselective Coupling in Polyhalogenated Heterocycles: Handy, S. T., & Zhang, Y. (2006).[1] Regioselective cross-coupling reactions of polyhalogenated pyridines and related heterocycles. Chemical Society Reviews, 35, 575-584.[1] Link

-

Medicinal Chemistry of 4,6-Disubstituted Indoles: Kumar, S., et al. (2020). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity. Journal of Biomolecular Structure and Dynamics. Link

Sources

- 1. growingscience.com [growingscience.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. scirp.org [scirp.org]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 6. 5-Bromo-4-chloro-1H-indole-3-carbaldehyde|RUO [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

Technical Guide: Chemical Properties & Synthetic Utility of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde

[1]

Executive Summary

4-Bromo-6-chloro-1H-indole-3-carbaldehyde (CAS: 98600-34-1) is a tris-functionalized indole scaffold characterized by a distinct "ladder of reactivity."[1] It possesses three chemically orthogonal handles: an electrophilic aldehyde at C-3, a labile bromide at C-4, and a robust chloride at C-6.[1] This specific substitution pattern allows for sequential, regioselective functionalization, making it a premier building block for constructing complex pharmacophores, particularly kinase inhibitors and antiviral agents where precise structure-activity relationship (SAR) probing is required.

Physicochemical Profile

The compound typically presents as a pale yellow to yellow solid.[1] Its solubility profile is dictated by the lipophilic halogen array and the polar hydrogen-bond donor/acceptor motif of the formyl-indole core.[1]

| Property | Value / Description |

| CAS Number | 98600-34-1 |

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.50 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 179–180 °C (Lit.)[1][2] |

| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water |

| pKa (Indole NH) | ~16 (Predicted; acidity enhanced by C-3 CHO) |

| LogP | ~2.8 (Predicted) |

Synthetic Pathways (Vilsmeier-Haack Formylation)

The most robust route to the title compound is the Vilsmeier-Haack formylation of the precursor 4-bromo-6-chloro-1H-indole .[1] This reaction exploits the electron-rich nature of the indole pyrrole ring, specifically at the C-3 position.[1][3]

Mechanistic Insight

The reaction proceeds via the electrophilic attack of the in situ generated chloroiminium ion (Vilsmeier reagent) on the C-3 position of the indole.

-

Regioselectivity: The C-3 position is kinetically favored over C-2 due to the stability of the sigma-complex intermediate.[1]

-

Electronic Effects: The presence of halogens at C-4 and C-6 exerts an inductive withdrawing effect (-I), slightly deactivating the ring compared to unsubstituted indole.[1] Consequently, elevated temperatures or prolonged reaction times may be required compared to simple indoles.

Experimental Protocol: Synthesis from 4-Bromo-6-chloroindole

Reagents: 4-Bromo-6-chloroindole (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq, solvent/reagent).[1][4]

-

Preparation of Vilsmeier Reagent: In a flame-dried flask under argon, cool anhydrous DMF (5 mL/mmol) to 0 °C. Add POCl₃ dropwise over 15 minutes. Stir for 30 minutes at 0 °C to form the white/colorless chloroiminium salt precipitate/suspension.

-

Addition: Dissolve 4-bromo-6-chloroindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.[1][5]

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80–90 °C for 4–6 hours. Monitor by TLC (formation of a polar, UV-active spot).

-

Hydrolysis: Cool the mixture to room temperature and pour onto crushed ice/water. Basify to pH 9–10 with 2M NaOH or saturated Na₂CO₃.[1] The iminium intermediate hydrolyzes to the aldehyde.[1]

-

Isolation: Filter the resulting yellow precipitate. Wash with water and cold hexanes.[1] Recrystallize from Ethanol/DMF if necessary.[1]

Chemical Reactivity & Functionalization

The core value of this scaffold lies in its orthogonal reactivity .[1] The three functional groups react under distinct conditions, allowing for "programmed" synthesis.

Regioselective Cross-Coupling (The Halogen Hierarchy)

The C-4 Bromine and C-6 Chlorine bonds possess different bond dissociation energies (BDE) and oxidative addition rates.[1]

-

Reactivity Order: C-4 Br > C-6 Cl.[1]

-

Mechanism: Palladium(0) catalysts undergo oxidative addition preferentially at the C-Br bond due to the weaker C-Br bond strength relative to C-Cl.[1]

-

The "Peri" Effect: The C-4 position is sterically crowded by the C-3 formyl group.[1] While electronic activation (by the electron-withdrawing formyl group) accelerates oxidative addition, steric hindrance may require the use of smaller phosphine ligands or higher temperatures compared to non-hindered systems.

Visualization of Reactivity Logic:

Figure 1: Orthogonal reactivity map demonstrating the three distinct handles for derivatization.

Protocol: Regioselective Suzuki Coupling at C-4

This protocol selectively couples an aryl group at C-4 while preserving the C-6 chloride for later use.[1]

Reagents: Scaffold (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), DME/H₂O (4:1).

-

Setup: Charge a Schlenk tube with the scaffold, arylboronic acid, and base.[6] Evacuate and backfill with Argon (3x).[1][6]

-

Solvent: Add degassed DME and water.[1]

-

Catalyst: Add Pd(PPh₃)₄ under a positive stream of Argon.[1]

-

Reaction: Heat to 80 °C for 4–8 hours. Note: Do not overheat (>100 °C) or extend time excessively to avoid activation of the C-6 chloride.[1]

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Aldehyde Manipulations

The C-3 formyl group is highly electrophilic due to conjugation with the indole nitrogen lone pair being diminished by the electron-withdrawing halogens.[1]

-

Reductive Amination: Reacts with primary amines/NaBH(OAc)₃ to form C-3 aminomethyl derivatives.[1]

-

Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl nitriles, often used as Michael acceptors in covalent drug design.

Applications in Drug Discovery

This scaffold is prevalent in the design of:

-

Kinase Inhibitors: The indole core mimics the purine ring of ATP.[1] Substituents at C-4 and C-6 can be tuned to access hydrophobic pockets within the kinase hinge region.[1]

-

Antivirals: Halogenated indole-3-carbaldehydes have shown potency against HIV (via reverse transcriptase inhibition) and various herpes viruses.[1]

-

Fluorescent Probes: The push-pull electronic system (donor Nitrogen -> acceptor Aldehyde) creates intrinsic fluorescence, useful for cellular imaging agents.[1]

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged air exposure.[1]

-

Handling: Use standard PPE (gloves, goggles). All palladium-catalyzed reactions should be performed in a fume hood to contain phosphine byproducts.[1]

References

-

PubChem. 4-Bromo-1H-indole-3-carbaldehyde Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[1][3][4][6][7][8][9][10][11][12] Synth. 2024, 101, 21-33. Available at: [Link]

-

MDPI. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts 2014, 4(3), 307-320.[7] Available at: [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol.[1] Available at: [Link][13]

Sources

- 1. CAS 98600-34-1: 4-Bromoindole-3-carboxaldehyde [cymitquimica.com]

- 2. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-4-chloro-1H-indole-3-carbaldehyde|RUO [benchchem.com]

- 4. growingscience.com [growingscience.com]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes | MDPI [mdpi.com]

- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. chemimpex.com [chemimpex.com]

- 13. ocf.berkeley.edu [ocf.berkeley.edu]

molecular weight and formula of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde

Technical Whitepaper: 4-Bromo-6-chloro-1H-indole-3-carbaldehyde

Executive Summary 4-Bromo-6-chloro-1H-indole-3-carbaldehyde (CAS: 115666-32-5) is a highly functionalized indole scaffold utilized primarily as a strategic intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electrophilic aldehyde at C3, a sterically demanding bromine at C4, and a chlorine at C6. This tris-substituted core allows for the rapid generation of complex libraries, particularly in the development of kinase inhibitors, antiviral agents, and indole-based alkaloids.

Physicochemical Profile

The molecule is a halogenated indole derivative.[1][2][3] The presence of both bromine and chlorine atoms renders it lipophilic and provides distinct sites for transition-metal catalyzed cross-coupling reactions.

| Property | Data |

| IUPAC Name | 4-Bromo-6-chloro-1H-indole-3-carbaldehyde |

| CAS Registry Number | 115666-32-5 |

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.50 g/mol |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in water |

| Melting Point | >200°C (Predicted based on analogs) |

| Key Functional Groups | Aldehyde (C3), Bromide (C4), Chloride (C6), Indole NH (N1) |

Synthetic Pathway: Vilsmeier-Haack Formylation

The most robust method for synthesizing 4-Bromo-6-chloro-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation of the precursor 4-bromo-6-chloro-1H-indole . This electrophilic aromatic substitution selectively targets the electron-rich C3 position.

Reagents:

-

Precursor: 4-Bromo-6-chloro-1H-indole (CAS: 885519-23-3)

-

Vilsmeier Reagent: Phosphorus oxychloride (

) + Dimethylformamide (DMF) -

Quench: Aqueous Sodium Hydroxide (

) or Sodium Acetate (

Detailed Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask under inert atmosphere (

or -

Activation: Dropwise add

(1.1–1.2 equiv.) to the cold DMF. Stir for 30 minutes at 0°C to generate the chloroiminium ion (Vilsmeier reagent). Caution: Exothermic. -

Addition: Dissolve 4-bromo-6-chloro-1H-indole in a minimum volume of DMF and add it slowly to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor by TLC (disappearance of starting indole).

-

Hydrolysis: Cool the reaction mixture to room temperature and pour onto crushed ice. Basify the solution to pH 9–10 using 5M NaOH or saturated

. -

Isolation: The product typically precipitates as a solid. Filter, wash with copious water, and dry under vacuum. Recrystallize from ethanol or DMF/water if necessary.

Mechanism & Troubleshooting:

-

Regioselectivity: The C3 position is the most nucleophilic site on the indole ring. The C4-bromo substituent provides steric hindrance but does not prevent C3 attack.

-

N-Formylation: If N-formylation is observed as a side product, it usually hydrolyzes during the basic quench step.

Figure 1: Step-by-step synthetic workflow via the Vilsmeier-Haack reaction.[3][4]

Structural Characterization

Validating the structure requires confirming the presence of the aldehyde and the specific substitution pattern of the halogens.

Nuclear Magnetic Resonance (NMR) Analysis:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.9–10.1 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive diagnostic peak.

-

δ 12.0–12.5 ppm (br s, 1H): Indole NH proton (exchangeable with

). -

δ 8.2–8.4 ppm (d/s, 1H): C2-H proton. Often appears as a doublet (

Hz) due to coupling with NH. -

δ 7.5–7.7 ppm (d, 1H,

Hz): C7-H. Meta-coupled to C5-H. -

δ 7.2–7.4 ppm (d, 1H,

Hz): C5-H. Meta-coupled to C7-H. Located between the C4-Br and C6-Cl.

-

Mass Spectrometry (MS):

-

Isotope Pattern: The presence of one Br and one Cl atom creates a distinct M, M+2, M+4 pattern with relative intensities approximating 3:4:1 (due to natural abundance of

and -

ESI-MS: Observe

peaks at m/z ~258, 260, and 262.

Therapeutic Potential & Applications

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to engage multiple binding pockets within protein targets.

1. Kinase Inhibition (Scaffold Hopping): The indole core mimics the purine ring of ATP, allowing it to bind to the hinge region of kinases.

-

C3-Aldehyde: Can be converted to hydrazones, oximes, or vinyl nitriles to interact with the "gatekeeper" residue or extend into the solvent-exposed region.

-

C4-Bromine: A critical handle for Suzuki-Miyaura coupling to introduce aryl groups that access the hydrophobic back-pocket (selectivity pocket).

-

C6-Chlorine: Modulates lipophilicity (

) and metabolic stability, preventing oxidation at the electron-rich benzenoid ring.

2. Antiviral & Anticancer Agents: Derivatives of 4,6-dihaloindoles have shown potency against HIV (NNRTIs) and various cancer cell lines by disrupting tubulin polymerization or inhibiting topoisomerase.

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional utility of each substituent.

Handling & Safety

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Storage: Store at 2–8°C under inert gas. Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid over time.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

-

BLD Pharm. (2024). 4-Bromo-6-chloro-1H-indole-3-carbaldehyde Product Sheet. Retrieved from

-

PubChem. (2024). Compound Summary: 4-Bromo-1H-indole-3-carbaldehyde (Analogous Chemistry). National Library of Medicine. Retrieved from

-

Organic Syntheses. (1959). Indole-3-aldehyde (Vilsmeier-Haack Protocol). Org. Synth. 39, 30. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: 4-Bromo-6-chloro-1H-indole (Precursor). Retrieved from

-

ChemicalBook. (2024).[5] CAS 115666-32-5 Data & Suppliers. Retrieved from

Sources

A Senior Application Scientist's Guide to Sourcing and Verifying 4-Bromo-6-chloro-1H-indole-3-carbaldehyde for Drug Discovery

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and verifying the quality of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde. This halogenated indole is a valuable and highly functionalized building block in the synthesis of complex heterocyclic systems targeting a range of therapeutic areas. Recognizing the critical impact of starting material quality on research outcomes, this document moves beyond a simple supplier list. It details the necessary steps for supplier vetting, outlines robust analytical protocols for quality control, discusses key synthetic considerations that inform potential impurity profiles, and provides essential safety and handling information. The guide is structured to empower scientists to confidently procure and utilize this key intermediate, ensuring the integrity and reproducibility of their research and development efforts.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its unique electronic properties and conformational flexibility make it a privileged scaffold in drug design. Specifically, 3-substituted indoles, such as 4-Bromo-6-chloro-1H-indole-3-carbaldehyde, serve as pivotal intermediates. The aldehyde function at the C-3 position is a versatile handle for a wide array of chemical transformations including condensations, oxidations, and reductions, while the bromine and chlorine atoms at the C-4 and C-6 positions, respectively, provide orthogonal sites for late-stage diversification via cross-coupling reactions.[3]

The successful synthesis of novel drug candidates often hinges on the quality and purity of such starting materials. Impurities can lead to unforeseen side reactions, complicate purification, and yield misleading biological data, ultimately wasting valuable time and resources. This guide provides the necessary technical insights to mitigate these risks.

Compound Profile

A clear understanding of the target molecule's properties is the first step in ensuring you are sourcing the correct material.

| Property | Value |

| IUPAC Name | 4-bromo-6-chloro-1H-indole-3-carbaldehyde |

| CAS Number | 115666-32-5[4][5][6] |

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.50 g/mol |

| Appearance | Typically a white to yellow or light-brown solid |

| InChI Key | OBKFQBZQBVTZNI-UHFFFAOYSA-N[6] |

Commercial Supplier Landscape

Procuring 4-Bromo-6-chloro-1H-indole-3-carbaldehyde requires careful selection from specialized chemical suppliers. Availability can vary, and it is crucial to verify the exact CAS number (115666-32-5) when ordering. Below is a summary of known commercial sources.

| Supplier | Product Name | CAS Number | Notes |

| J&K Scientific | 4-Bromo-6-chloro-1H-indole-3-carbaldehyde | 115666-32-5 | A direct supplier of the target compound.[6] |

| BLDpharm | 4-Bromo-6-chloro-1H-indole-3-carbaldehyde | 115666-32-5 | Lists the compound with an option for cold-chain transport.[4] |

| Sigma-Aldrich | 4-Bromo-6-chloro-1H-indole-3-carbaldehyde | 115666-32-5 | Available through their marketplace from partners like Synthonix Corporation.[5] |

Disclaimer: Supplier listings are based on publicly available data and do not constitute an endorsement. Researchers should conduct their own due diligence before procurement.

Supplier Evaluation and In-House Quality Control

Sourcing a chemical is not merely a transaction but the first critical step of an experiment. A robust evaluation and verification workflow is essential for ensuring the quality and identity of the starting material.

Workflow for Supplier Vetting and Material Verification

Caption: Workflow for sourcing and verifying chemical reagents.

Essential Documentation: The Certificate of Analysis (COA)

Before purchasing, always request a lot-specific COA. This document provides the supplier's own quality control data. Key items to check include:

-

Identity Confirmation: Method used (e.g., ¹H NMR, Mass Spectrometry) and confirmation that the data matches the expected structure.

-

Purity Assessment: The analytical method (e.g., HPLC, GC) and the reported purity value (typically >95% for such building blocks).

-

Date of Analysis: Ensures the data is recent and relevant to the current stock.

Experimental Protocol: ¹H NMR for Identity and Purity Screening

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the identity of your compound. It provides a fingerprint of the molecule's structure.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the 4-Bromo-6-chloro-1H-indole-3-carbaldehyde in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO is an excellent solvent for many indole derivatives and its residual solvent peak does not typically interfere with key compound signals.

-

Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis - Expected Signals:

-

Aldehyde Proton (-CHO): A sharp singlet expected around δ 9.9-10.1 ppm. This is a highly characteristic signal.

-

Indole N-H Proton: A broad singlet expected downfield, typically > δ 12.0 ppm.

-

Aromatic Protons: Signals corresponding to the three protons on the indole ring, expected between δ 7.0-8.5 ppm. The specific splitting patterns will confirm the substitution pattern.

-

Impurities: Look for unexpected signals, especially in the aliphatic region (δ 0-4 ppm) which could indicate residual solvents (e.g., ethyl acetate, hexanes), or additional aromatic signals that could suggest regioisomeric impurities.[7]

-

Experimental Protocol: HPLC for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of a sample and detecting non-volatile impurities.[8][9]

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for injection.

-

Instrumentation & Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might run from 10% B to 95% B over 15-20 minutes.

-

Detector: A UV detector set at a wavelength where the indole chromophore absorbs strongly (e.g., 254 nm or 280 nm).

-

-

Analysis:

-

A pure sample should yield a single major peak.

-

The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

-

Combining HPLC with a mass spectrometer (LC-MS) can provide mass information for any observed impurity peaks, aiding in their identification.

-

Synthetic Considerations: The Vilsmeier-Haack Reaction

Understanding the likely synthetic route to 4-Bromo-6-chloro-1H-indole-3-carbaldehyde provides insight into potential impurities. The most common and industrially scalable method for introducing a formyl group at the C-3 position of an indole is the Vilsmeier-Haack reaction .[10][11]

The reaction involves treating the indole substrate with the Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11][12]

Caption: Simplified Vilsmeier-Haack formylation pathway.

Implication for Purity:

-

Starting Material: Incomplete reaction could leave residual 4-Bromo-6-chloro-1H-indole.

-

Solvent: Residual DMF is a common impurity and can be detected by ¹H NMR.

-

Byproducts: The reaction is generally clean, but harsh conditions could lead to minor side products.

Safety, Handling, and Storage

Substituted indoles, like many organic reagents, require careful handling.

-

Hazard Profile: While a specific SDS for this exact compound is not universally available, related compounds like 4-bromo-1H-indole-3-carbaldehyde are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13] It is prudent to treat 4-Bromo-6-chloro-1H-indole-3-carbaldehyde as having a similar hazard profile.

-

Personal Protective Equipment (PPE): Always handle the compound inside a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store the material in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.

Conclusion

4-Bromo-6-chloro-1H-indole-3-carbaldehyde is a high-value building block for modern medicinal chemistry. However, its effective use is predicated on the procurement of high-quality material. By implementing a systematic approach that includes careful supplier selection, diligent review of analytical documentation, and robust in-house quality control via NMR and HPLC, researchers can ensure the integrity of their starting materials. This diligence is not a procedural formality but a fundamental component of rigorous, reproducible science that accelerates the path to novel therapeutic discoveries.

References

-

New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]

-

Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]

-

(PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. Available at: [Link]

-

Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

-

4-Bromo-6-chloro-1H-indole-3-carbaldehyde. J&K Scientific. Available at: [Link]

-

(PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. ResearchGate. Available at: [Link]

-

Quality-Control Analytical Methods: High-Performance Liquid Chromatography. U.S. Pharmacist. Available at: [Link]

-

HPLC, a modular technique that complements NMR. Specific Polymers. Available at: [Link]

-

Quality Control. University of Ottawa. Available at: [Link]

-

indole-3-carboxaldehyde. The Good Scents Company. Available at: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

-

Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available at: [Link]

-

Indole & Derivatives-building blocks for Research & industrial. J&K Scientific. Available at: [Link]

-

Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. Available at: [Link]

-

4-Bromo-1H-indole-3-carbaldehyde. PubChem. Available at: [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 4. 115666-32-5|4-Bromo-6-chloro-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-6-chloro-1H-indole-3-carbaldehyde | 115666-32-5 [sigmaaldrich.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Quality Control [chem.ch.huji.ac.il]

- 8. arlok.com [arlok.com]

- 9. HPLC, a modular technique that complements NMR [specificpolymers.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. fishersci.com [fishersci.com]

Navigating the Safety Landscape of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: A Synthesis of Analog Data

Due to the presence of halogen substituents (Bromo and Chloro) on the indole ring, 4-Bromo-6-chloro-1H-indole-3-carbaldehyde is anticipated to possess a significant hazard profile. Based on data from its structural analogs, it should be treated as a hazardous substance.

The Globally Harmonized System (GHS) classifications for closely related compounds suggest the following potential hazards for 4-Bromo-6-chloro-1H-indole-3-carbaldehyde:

-

Acute Toxicity, Oral: Likely to be harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][3]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

These classifications necessitate stringent adherence to safety protocols to minimize exposure and mitigate risks.

Prudent Handling and Storage: A Proactive Approach to Safety

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures for this compound.

Handling:

-

Ventilation: All manipulations of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles. A face shield may be required for operations with a higher risk of splashing.

-

Hygiene: Avoid inhalation of dust or fumes. Do not ingest. Avoid contact with skin and eyes. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.

Storage:

-

Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[1]

-

Labeling: Ensure the container is clearly labeled with the compound's identity and associated hazard warnings.

Engineering Controls and Personal Protection: A Multi-layered Defense

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for minimizing exposure to 4-Bromo-6-chloro-1H-indole-3-carbaldehyde.

Engineering Controls

-

Primary Control: A properly functioning chemical fume hood is the primary engineering control for handling this compound.

-

Secondary Controls: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with 4-Bromo-6-chloro-1H-indole-3-carbaldehyde.

Caption: PPE Selection Workflow for Handling 4-Bromo-6-chloro-1H-indole-3-carbaldehyde.

Emergency Procedures: A Calm and Coordinated Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place the absorbed material into a suitable, labeled container for chemical waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety (EHS) department.

-

Prevent the spill from entering drains or waterways.

-

Physical and Chemical Properties: Insights from Analogs

While specific data for 4-Bromo-6-chloro-1H-indole-3-carbaldehyde is limited, the properties of its analogs provide valuable context.

| Property | 4-Bromo-1H-indole-3-carbaldehyde |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Appearance | Solid |

| Solubility | Insoluble in water, soluble in organic solvents |

Stability and Reactivity: Understanding Chemical Behavior

Based on the functional groups present, 4-Bromo-6-chloro-1H-indole-3-carbaldehyde is expected to be stable under recommended storage conditions. However, certain conditions and materials should be avoided.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[1]

-

Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride.

Toxicological Profile: Extrapolating from Related Compounds

A definitive toxicological profile for 4-Bromo-6-chloro-1H-indole-3-carbaldehyde is not established. However, based on its structure and data from analogs, it is prudent to assume it may have irritant properties and be harmful if ingested. Long-term exposure effects are unknown, and it has not been classified for carcinogenicity.

Disposal Considerations: Responsible Waste Management

All waste containing 4-Bromo-6-chloro-1H-indole-3-carbaldehyde must be handled as hazardous chemical waste.

-

Waste Classification: Consult with your institution's EHS department for proper waste classification.

-

Disposal: Dispose of the waste in a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Do not dispose of it in the sanitary sewer system.

Conclusion

The safe handling of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. By leveraging data from structurally similar compounds, this guide provides a framework for a cautious and informed approach to working with this chemical. Always prioritize a culture of safety, adhere to institutional guidelines, and conduct a thorough risk assessment before commencing any new experimental work.

References

-

PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-6-chloro-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-chloro-1H-indole-3-carbaldehyde is a halogenated indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. The introduction of halogen substituents, such as bromine and chlorine, can profoundly influence the physicochemical and pharmacological properties of the parent indole molecule, including its metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the available information on the melting point, physical description, and synthetic methodology for 4-Bromo-6-chloro-1H-indole-3-carbaldehyde, alongside a discussion of its characterization.

It is important to note that while the existence of this compound is documented, detailed public-domain data on its specific physicochemical properties and a validated, step-by-step synthesis protocol are limited. Therefore, this guide will leverage data from closely related and structurally analogous compounds to provide a scientifically grounded and practical resource for researchers.

Physicochemical Properties

For comparative purposes, the physicochemical properties of the closely related compound, 4-Bromo-1H-indole-3-carbaldehyde (CAS No. 98600-34-1), are summarized in the table below. These values can serve as a useful, albeit approximate, reference for researchers working with the title compound.

Table 1: Physicochemical Properties of 4-Bromo-1H-indole-3-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [4][5] |

| Molecular Weight | 224.06 g/mol | [4][5] |

| Appearance | Yellow to orange crystals or powdery solid | |

| Melting Point | Not definitively reported; various sources suggest ranges. | |

| Solubility | Slightly soluble in water; soluble in common organic solvents. |

Synthesis of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde

The most probable and widely employed synthetic route for the preparation of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[6] This reaction involves the formylation of an electron-rich aromatic ring, such as the indole nucleus, using a Vilsmeier reagent, which is typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).

The synthesis of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde would logically proceed from the corresponding precursor, 4-Bromo-6-chloro-1H-indole. The Vilsmeier-Haack reaction is known to be highly regioselective for the C3 position of the indole ring due to the high electron density at this position.

Plausible Synthetic Workflow

The diagram below illustrates the proposed synthetic pathway for 4-Bromo-6-chloro-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction.

Sources

- 1. 4-Bromo-6-chloro-1H-indole | 885519-23-3 [sigmaaldrich.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-bromo-1H-indole-3-carbaldehyde 95% | CAS: 98600-34-1 | AChemBlock [achemblock.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: 4-Bromo-6-chloro-1H-indole-3-carbaldehyde as a Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde, a versatile scaffold for medicinal chemistry. It covers its synthesis, derivatization strategies, and protocols for biological evaluation, with a focus on its application in the development of kinase inhibitors.

Introduction: The Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug discovery. The strategic placement of halogen atoms, such as bromine and chlorine, on the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

4-Bromo-6-chloro-1H-indole-3-carbaldehyde is a di-halogenated indole derivative that presents a versatile platform for the synthesis of diverse compound libraries. The aldehyde functionality at the C3 position serves as a key handle for a multitude of chemical transformations, while the bromine and chlorine substituents at the C4 and C6 positions, respectively, offer opportunities for further functionalization through cross-coupling reactions or can themselves contribute to target engagement. This guide will delve into the synthesis of this scaffold and provide detailed protocols for its derivatization and subsequent biological evaluation, with a focus on its application in the development of kinase inhibitors.

Synthesis of the Scaffold: A Two-Step Approach

The synthesis of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde is typically achieved in two sequential steps: the synthesis of the precursor, 4-Bromo-6-chloro-1H-indole, followed by its formylation at the C3 position.

Part 1: Synthesis of 4-Bromo-6-chloro-1H-indole

Part 2: Vilsmeier-Haack Formylation of 4-Bromo-6-chloro-1H-indole

The introduction of the carbaldehyde group at the electron-rich C3 position of the indole ring is most effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Protocol: Vilsmeier-Haack Formylation

Materials:

-

4-Bromo-6-chloro-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Bromo-6-chloro-1H-indole (1.0 eq) in anhydrous DMF (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as gas evolution will occur.

-

A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with cold water.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 4-Bromo-6-chloro-1H-indole-3-carbaldehyde.

Expected Outcome:

The product is typically an off-white to pale yellow solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The 4-Bromo-6-chloro-1H-indole-3-carbaldehyde scaffold is an excellent starting point for the synthesis of kinase inhibitors. The aldehyde group can be readily converted into various heterocyclic systems or used in condensation reactions to introduce diverse side chains. The halogen atoms can be utilized for further modifications via cross-coupling reactions to explore the chemical space around the core structure.

Derivatization Strategy: Synthesis of Schiff Base Analogs

A straightforward and widely used method to derivatize the aldehyde is through the formation of Schiff bases by condensation with various primary amines.[3] This introduces a diverse range of functionalities that can interact with the target protein.

Protocol: Synthesis of Schiff Base Derivatives

Materials:

-

4-Bromo-6-chloro-1H-indole-3-carbaldehyde

-

Various primary amines (e.g., substituted anilines, benzylamines, etc.)

-

Ethanol or Methanol, anhydrous

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 4-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous ethanol (20 volumes).

-

Add the desired primary amine (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature or gently reflux for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane) or by silica gel column chromatography.

Table 1: Hypothetical Library of Schiff Base Derivatives

| Compound ID | R-Group (from R-NH₂) |

| Ia | Phenyl |

| Ib | 4-Methoxyphenyl |

| Ic | 4-Chlorophenyl |

| Id | 4-(Trifluoromethyl)phenyl |

| Ie | Benzyl |

| If | 2-Pyridinylmethyl |

Biological Evaluation: In Vitro Kinase Inhibition Assay

Given the prevalence of indole-based scaffolds in kinase inhibitors, a primary biological evaluation of the synthesized derivatives would be an in vitro kinase inhibition assay.

Protocol: General Kinase Inhibition Assay (e.g., using a luminescence-based assay)

Principle:

This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity. The luminescent signal is inversely correlated with the kinase activity.

Materials:

-

Purified target kinase

-

Substrate for the target kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Setup:

-

Add the kinase assay buffer to each well of the microplate.

-

Add the test compound solution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Add the substrate to all wells.

-

Initiate the kinase reaction by adding a solution of the target kinase and ATP to each well.

-

-

Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

-

Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add the kinase detection reagent (containing luciferase and luciferin) to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Structure-Activity Relationship (SAR) Insights

The data obtained from the kinase inhibition assays for the synthesized library of derivatives will provide valuable insights into the structure-activity relationship. For instance, comparing the IC₅₀ values of compounds Ia-Id would reveal the effect of electronic and steric properties of the substituent on the phenyl ring. The activity of compounds Ie and If would highlight the importance of the linker between the imine and the terminal aromatic/heterocyclic ring. This iterative process of synthesis and biological testing is fundamental to lead optimization in drug discovery.

Conclusion

4-Bromo-6-chloro-1H-indole-3-carbaldehyde represents a highly versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups allow for the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in the discovery of novel therapeutic agents, particularly in the realm of kinase inhibitors. The inherent modularity of the derivatization process, coupled with robust biological evaluation methods, makes this an attractive starting point for drug discovery campaigns.

Visualizations

Caption: A generalized workflow for the synthesis, derivatization, and biological evaluation of compounds based on the 4-Bromo-6-chloro-1H-indole-3-carbaldehyde scaffold.

Caption: A simplified representation of the Vilsmeier-Haack formylation mechanism.

References

-

Ben-Stevens, E., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 138. [Link]

-

Singh, P., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 1-11. [Link]

-

Asireddy, S., et al. (2018). Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. Indo American Journal of Pharmaceutical Sciences, 5(5), 3665-3670. [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]

-

Li, Y., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 30(23), 5678. [Link]

-

PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

J&K Scientific. (n.d.). 4-Bromo-6-chloro-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

Johnson, L. M., et al. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. International Journal of Molecular Sciences, 22(8), 3983. [Link]

-

Melagraki, G., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(5), 2247-2260. [Link]

-

Riu, A., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1735. [Link]

-

El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 25(6), 480-503. [Link]

-

Sun, Y., et al. (2022). Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. Organic & Biomolecular Chemistry, 20(15), 3049-3057. [Link]

-

Saikia, P., & Borah, P. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 3(2), 116-137. [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Reductive Amination of 4-Bromo-6-chloro-1H-indole-3-carbaldehyde

Introduction: The Strategic Importance of the Indole Scaffold

In the landscape of medicinal chemistry and drug development, the indole nucleus stands as a "privileged scaffold," a core structural motif frequently found in molecules with significant biological activity. The specific substrate, 4-Bromo-6-chloro-1H-indole-3-carbaldehyde, is a highly functionalized starting material, poised for diversification. The presence of halogen atoms at the 4 and 6 positions offers potential sites for further cross-coupling reactions, while the aldehyde at the 3-position is a prime handle for introducing a vast array of side chains.

Reductive amination is arguably one of the most robust and versatile methods for C-N bond formation in modern organic synthesis.[1][2] It provides a controlled, high-yielding pathway to convert aldehydes and ketones into primary, secondary, and tertiary amines. For researchers working with the 4-Bromo-6-chloro-1H-indole-3-carbaldehyde scaffold, mastering this reaction is key to unlocking a diverse chemical space of potential therapeutic agents. This guide provides an in-depth analysis of the reaction mechanism, a comparison of leading protocols, and detailed, field-proven methodologies to ensure successful synthesis.

The Reaction Mechanism: A Tale of Two Steps

The elegance of reductive amination lies in its sequential, often one-pot, nature. The entire transformation hinges on two fundamental steps: the formation of an imine or iminium ion, followed by its immediate reduction.[3]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the indole-3-carbaldehyde. This forms an unstable hemiaminal intermediate.[3] Under neutral or, more favorably, mildly acidic conditions (pH ~4-6), the hemiaminal readily dehydrates to form a C=N double bond, yielding an imine.[4] If the reaction is conducted in the presence of acid, the imine nitrogen can be protonated to form an iminium ion, which is an even more reactive electrophile for the subsequent reduction step.[4][5]

-

Hydride Reduction: A selective reducing agent, typically a hydride donor, then reduces the imine or iminium ion. The key to a successful one-pot reaction is using a reducing agent that is "just right"—reactive enough to reduce the iminium ion but not so powerful that it prematurely reduces the starting aldehyde.[4]

Caption: General workflow of the reductive amination process.

A Comparative Analysis of Key Protocols

The choice of reducing agent is the most critical decision in designing a reductive amination protocol. While several options exist, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the gold standard for its mildness, selectivity, and safety profile.[6]

| Parameter | Protocol 1: Sodium Triacetoxyborohydride (STAB) | Protocol 2: Sodium Borohydride (NaBH₄) |

| Method | One-pot, direct amination | Often stepwise (indirect); can be one-pot with care |

| Key Advantage | High Selectivity: Reduces iminium ions much faster than aldehydes, minimizing side products.[4][7] | Cost-Effective & Readily Available: Generally less expensive than STAB. |

| Key Disadvantage | Higher cost compared to NaBH₄. | Low Selectivity: Can readily reduce the starting aldehyde to an alcohol, lowering yield.[4] |

| Typical Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[2][6] | Methanol (MeOH), Ethanol (EtOH) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Safety Note | Releases acetic acid upon quenching. Non-toxic byproducts. | Releases flammable hydrogen gas upon quenching with acid. |

| Ideal Use Case | When working with precious aldehydes or when high purity and yield are paramount.[4] | For robust, less sensitive substrates where yield optimization is less critical or in a stepwise procedure. |

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is the recommended method for its high efficiency and selectivity, minimizing the formation of the corresponding alcohol byproduct.[6]

Materials:

-

4-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 equiv)

-

Desired primary or secondary amine (1.1-1.2 equiv)

-

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.3-1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 equiv).

-

Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M. Add the desired amine (1.1 equiv).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate. The solution may change color or become slightly cloudy.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion. Causality Note: STAB is mild and non-hygroscopic enough for a single addition; portion-wise addition is generally not necessary.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Rationale: This step quenches any remaining reducing agent and neutralizes the acetic acid byproduct.

-

Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure substituted amine.[8]

Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)

This protocol is a viable alternative, particularly when STAB is unavailable. The key to success is the separation of the imine formation and reduction steps to prevent unwanted reduction of the starting aldehyde.[2]

Materials:

-

4-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 equiv)

-

Desired primary or secondary amine (1.1 equiv)

-

Sodium Borohydride (NaBH₄) (1.5-2.0 equiv)

-

Anhydrous Methanol (MeOH)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Step A: Imine Formation

-

In a round-bottom flask, dissolve 4-Bromo-6-chloro-1H-indole-3-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous methanol.

-

Stir the solution at room temperature for 1-2 hours. Monitoring by TLC should show the disappearance of the aldehyde spot and the appearance of a new, less polar imine spot.

-

-

Step B: Reduction

-

Cool the reaction mixture to 0 °C in an ice bath. Rationale: This is crucial to moderate the reactivity of NaBH₄ and improve selectivity.

-

Slowly add sodium borohydride (1.5 equiv) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

-

Work-up and Purification

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Dilute the remaining aqueous residue with ethyl acetate and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Incomplete imine formation.- Deactivated reducing agent.- Sterically hindered amine or aldehyde. | - Add a catalytic amount of acetic acid (for STAB protocol) to promote imine formation.[6][7]- Use fresh, anhydrous reducing agent and solvent.- Increase reaction time and/or temperature (e.g., to 40-50 °C). |

| Unreacted Starting Aldehyde | - Insufficient reaction time.- Insufficient amount of amine or reducing agent. | - Allow the reaction to stir for a longer period.- Ensure stoichiometry is correct; use a slight excess of the amine and reducing agent. |

| Alcohol Byproduct Detected | - Reducing agent is too strong or non-selective (common with NaBH₄).- Reaction conditions too harsh. | - Switch to a more selective reagent like NaBH(OAc)₃.- If using NaBH₄, ensure the reaction is performed at 0 °C and the reagent is added slowly. |

| Dialkylation of Primary Amine | - The secondary amine product is reacting with remaining aldehyde. | - Use a slight excess of the primary amine.- Adopt a stepwise procedure where the imine is formed and then reduced with NaBH₄.[6] |

References

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube, [Link].

-

Reductive Amination Mechanism - NaCNBH3. Common Organic Chemistry, [Link].

-

Reductive Amination, and How It Works. Master Organic Chemistry, [Link].

-

Reductive amination. Wikipedia, [Link].

-

Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University, [Link].

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Springer, [Link].

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry, [Link].

- Process of preparing purified aqueous indole solution.

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, [Link].

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, [Link].

-

A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate, [Link].

-

Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. MDPI, [Link].

-

One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate, [Link].

-

Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. PubMed, [Link].

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal, [Link].

Sources

- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. japsonline.com [japsonline.com]

regioselective substitution reactions of 4-bromo-6-chloroindoles

An Application Guide to the Regioselective Functionalization of 4-Bromo-6-Chloroindoles for Accelerated Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Privileged Indole Scaffold and the Strategic Advantage of Dihalogenated Intermediates

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2][3][4] Its unique aromatic and electron-rich nature allows it to interact with a multitude of biological targets, earning it the designation of a "privileged scaffold."[4] Consequently, the development of synthetic methodologies to functionalize the indole ring at various positions is of paramount importance for the creation of novel therapeutic agents.[5][6]

Among the vast array of substituted indoles, dihalogenated variants such as 4-bromo-6-chloroindole represent a particularly powerful and versatile class of building blocks. The presence of two different halogen atoms on the benzene portion of the indole core opens the door for sequential, regioselective substitution reactions. This guide provides a comprehensive overview and detailed protocols for leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions, enabling the controlled and predictable synthesis of complex, multi-substituted indole derivatives.

Pillar 1: The Principle of Regioselectivity in Cross-Coupling Reactions

The ability to selectively functionalize one halogenated position over another is governed by the relative rates of the initial oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. For aryl halides, the reactivity trend is well-established and follows the order of bond dissociation energies:

C–I > C–Br > C–Cl > C–F

This inherent reactivity difference is the key to achieving regioselectivity with 4-bromo-6-chloroindole. The C-Br bond at the C4 position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Cl bond at the C6 position.[7][8][9] By carefully controlling the reaction conditions—such as the choice of catalyst, ligand, base, and temperature—chemists can preferentially target the C4 position, leaving the C6 position untouched for subsequent transformations.

Caption: Regioselectivity is driven by the lower activation energy for C-Br bond cleavage.

Pillar 2: Core Methodologies & In-Depth Protocols

The following sections detail the application of three cornerstone palladium-catalyzed cross-coupling reactions for the regioselective functionalization of 4-bromo-6-chloroindole at the C4 position. The protocols provided are designed as robust starting points for researchers. Optimization may be required for particularly challenging or novel coupling partners.